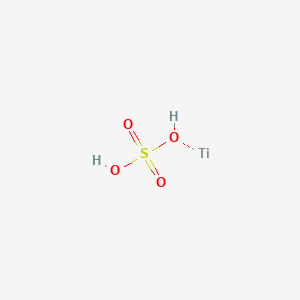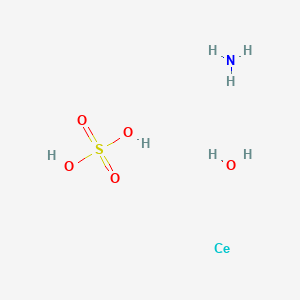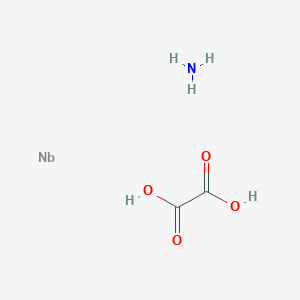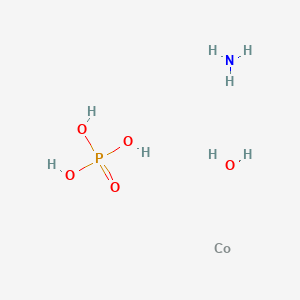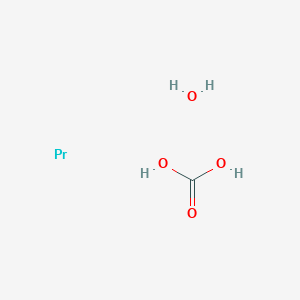
Praseodymium(III) carbonate octahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(III) carbonate octahydrate is a compound that combines carbonic acid, praseodymium, and water molecules. Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while praseodymium is a rare-earth metal belonging to the lanthanide series. The hydrate form indicates the presence of water molecules within the compound’s crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid;praseodymium;hydrate typically involves the reaction of praseodymium salts with carbonic acid in an aqueous solution. One common method is to dissolve praseodymium nitrate in water and then introduce carbon dioxide gas to form carbonic acid in situ. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrate.
Industrial Production Methods
Industrial production of carbonic acid;praseodymium;hydrate may involve large-scale synthesis using praseodymium nitrate and carbon dioxide under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrated compound.
化学反应分析
Types of Reactions
Praseodymium(III) carbonate octahydrate can undergo various chemical reactions, including:
Oxidation: The praseodymium component can be oxidized to higher oxidation states.
Reduction: Praseodymium can also be reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions where praseodymium is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with carbonic acid;praseodymium;hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium oxides, while reduction may produce praseodymium metal or lower oxidation state compounds.
科学研究应用
Chemistry
In chemistry, carbonic acid;praseodymium;hydrate is used as a precursor for synthesizing other praseodymium compounds
Biology
In biological research, the compound’s interactions with enzymes and proteins are of interest. Praseodymium ions can act as probes to study the structure and function of biological molecules.
Medicine
Praseodymium(III) carbonate octahydrate has potential applications in medicine, particularly in imaging and diagnostic techniques. Praseodymium-based compounds are explored for their contrast-enhancing properties in magnetic resonance imaging (MRI).
Industry
In industry, the compound is used in the production of specialized glass and ceramics. Praseodymium imparts unique optical and mechanical properties to these materials, making them valuable in various high-tech applications.
作用机制
The mechanism of action of carbonic acid;praseodymium;hydrate involves the interaction of praseodymium ions with molecular targets. Praseodymium can bind to specific sites on enzymes and proteins, altering their activity and function. The pathways involved may include changes in enzyme kinetics, protein folding, and signal transduction.
相似化合物的比较
Similar Compounds
Praseodymium Nitrate: A common praseodymium compound used in various chemical reactions.
Praseodymium Oxide: Known for its catalytic properties and use in materials science.
Carbonic Acid: A weak acid involved in many biological and environmental processes.
Uniqueness
Praseodymium(III) carbonate octahydrate is unique due to its combination of carbonic acid and praseodymium in a hydrated form. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
carbonic acid;praseodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Pr/c2-1(3)4;;/h(H2,2,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVXZMAFVUEHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.O.[Pr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4Pr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
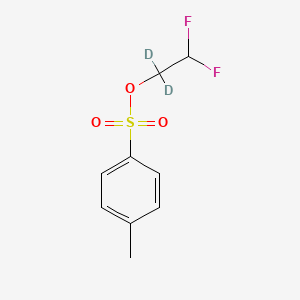
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
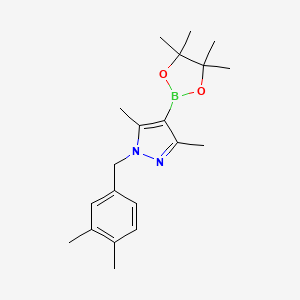
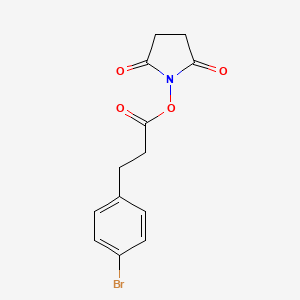
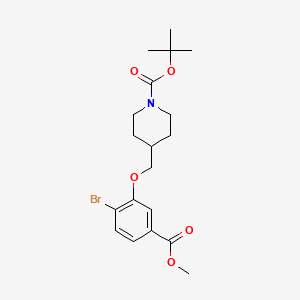
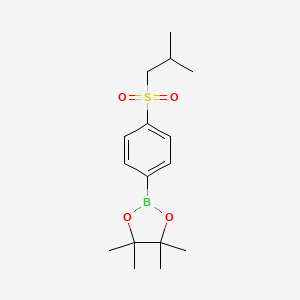
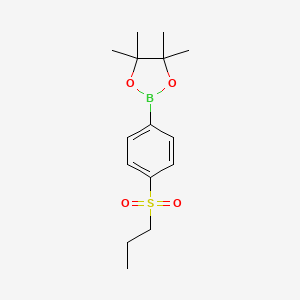
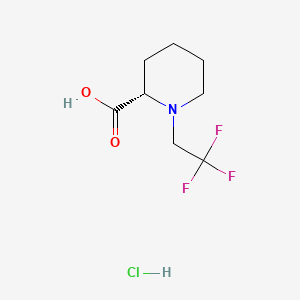
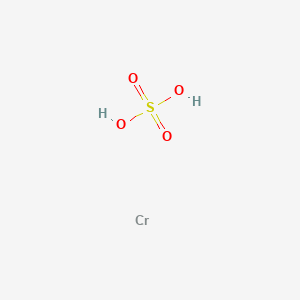
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
